molecular formula C7H7ClN4 B6217895 2-(1H-1,2,3-triazol-4-yl)pyridine hydrochloride CAS No. 2751610-67-8

2-(1H-1,2,3-triazol-4-yl)pyridine hydrochloride

Cat. No.: B6217895
CAS No.: 2751610-67-8
M. Wt: 182.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-triazol-4-yl)pyridine hydrochloride is a compound that belongs to the class of triazolopyridines. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The presence of both pyridine and triazole rings in its structure makes it a valuable ligand in coordination chemistry and a potential candidate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-triazol-4-yl)pyridine hydrochloride typically involves a one-pot ‘click’ reaction. This reaction is a copper-catalyzed azide-alkyne cycloaddition (CuAAC) that forms the triazole ring. The general procedure includes the reaction of a substituted phenyl azide with an alkyne in the presence of copper sulfate pentahydrate and sodium ascorbate in a solvent mixture of DMF and water . The reaction is usually carried out at room temperature and can take several hours to complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-triazol-4-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalysis and other chemical processes.

    Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve standard laboratory techniques and equipment.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state compounds, while substitution reactions can introduce new functional groups into the triazole or pyridine rings.

Scientific Research Applications

2-(1H-1,2,3-triazol-4-yl)pyridine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-triazol-4-yl)pyridine hydrochloride involves its ability to form stable coordination complexes with metals. The triazole and pyridine rings provide multiple binding sites, allowing the compound to interact with various metal ions. These interactions can influence the electronic properties of the metal center, making the compound useful in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-triazol-4-yl)pyridine hydrochloride is unique due to its specific combination of triazole and pyridine rings, which provides a versatile platform for various chemical reactions and applications. Its ability to form stable coordination complexes with metals sets it apart from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-1,2,3-triazol-4-yl)pyridine hydrochloride involves the reaction of 2-pyridinecarboxaldehyde with sodium azide to form 2-(azidomethyl)pyridine. This intermediate is then reacted with propargyl chloride in the presence of copper(I) iodide and triphenylphosphine to form 2-(1H-1,2,3-triazol-4-yl)pyridine. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "sodium azide", "propargyl chloride", "copper(I) iodide", "triphenylphosphine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-pyridinecarboxaldehyde is reacted with sodium azide in DMF to form 2-(azidomethyl)pyridine.", "Step 2: 2-(azidomethyl)pyridine is reacted with propargyl chloride in the presence of copper(I) iodide and triphenylphosphine to form 2-(1H-1,2,3-triazol-4-yl)pyridine.", "Step 3: The product from step 2 is treated with hydrochloric acid to form 2-(1H-1,2,3-triazol-4-yl)pyridine hydrochloride." ] }

CAS No.

2751610-67-8

Molecular Formula

C7H7ClN4

Molecular Weight

182.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.